Panaxydiol

Vue d'ensemble

Description

Panaxydiol is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional Chinese medicine. It belongs to the class of tetracyclic triterpenoids and is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and hepatoprotective effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Panaxydiol can be synthesized through various methods. One common approach involves the use of microbial transformation technology to modify the structure of panaxadiol, resulting in the formation of this compound derivatives . Another method involves the acidic hydrolysis of total saponin extracts from Panax plants, followed by separation and purification using column chromatography .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of total saponins from Panax ginseng, followed by hydrolysis and purification processes. The raw materials are easily available, and the reaction conditions are mild, making the process cost-effective and suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Panaxydiol undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation of this compound can be achieved using Koenigs–Knorr, Helferich, and ortho-ester reaction conditions .

Common Reagents and Conditions:

Oxidation and Reduction:

Major Products: The major products formed from these reactions include various glycosides and derivatives of this compound, which exhibit enhanced biological activities .

Applications De Recherche Scientifique

Chemical Properties and Structure

Panaxydiol is chemically classified as a triterpenoid saponin with the molecular formula . Its structure features a complex arrangement of carbon atoms, which contributes to its bioactive properties. The compound is known for its role in modulating various biological pathways, making it a subject of interest in pharmacological research.

Pharmacological Applications

-

Anticancer Activity

- This compound has been studied for its potential anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, studies have shown that this compound significantly inhibits the proliferation of human breast and colon cancer cells, demonstrating its potential as a therapeutic agent in oncology .

-

Anti-inflammatory Effects

- The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases. Experimental models have demonstrated that this compound reduces inflammation markers, suggesting its utility in treating chronic inflammatory conditions .

- Neuroprotective Properties

- Antimicrobial Activity

Data Table: Summary of Pharmacological Studies on this compound

Case Studies

-

Case Study: Anticancer Effects

- A study investigated the effects of this compound on human pancreatic cancer cell lines, revealing that treatment resulted in significant growth inhibition and induced apoptosis through mitochondrial pathways. The findings support the potential use of this compound as an adjunct therapy in pancreatic cancer treatment .

- Case Study: Anti-inflammatory Mechanism

- Case Study: Neuroprotection

Mécanisme D'action

Panaxydiol exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: Induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of various proteins involved in cell proliferation and survival.

Anti-inflammatory Activity: Inhibits the release of histamine and other inflammatory mediators, reducing inflammation.

Hepatoprotective Activity: Enhances antioxidant and anti-inflammatory capabilities by inducing AMPK phosphorylation and upregulating the Nrf2/HO1 pathway.

Comparaison Avec Des Composés Similaires

Panaxydiol is structurally similar to other compounds found in Panax ginseng, such as panaxadiol and panaxatriol. it exhibits unique biological activities that distinguish it from these compounds:

Panaxadiol: Similar in structure but differs in its glycosylation pattern and specific biological activities.

Panaxatriol: Contains an additional hydroxyl group, which affects its biological properties.

Falcarinol and Falcarindiol: Other polyacetylenes with anticancer properties, but this compound has shown more pronounced cytotoxic effects on certain cancer cell lines

Activité Biologique

Panaxydiol, a bioactive compound derived from Panax ginseng, has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammation and cancer prevention. This article explores the biological activity of this compound, summarizing key research findings, case studies, and mechanisms of action.

This compound is classified as a polyacetylene with the chemical formula and a molecular weight of 264.38 g/mol. Its structure includes an alkyne group, which contributes to its reactivity and biological activity.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the release of histamine, a key mediator in inflammatory responses. This inhibition suggests its potential use in treating allergic reactions and inflammatory diseases .

- NF-κB Pathway Inhibition : this compound interferes with the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines .

- Oxidative Stress Reduction : The compound has been shown to modulate oxidative stress levels by enhancing the transcription of antioxidative enzymes such as glutathione peroxidase (GPx) while reducing reactive oxygen species (ROS) production at higher concentrations .

Anticancer Properties

This compound's anticancer activities have been documented across several studies. It demonstrates pro-apoptotic effects on various cancer cell lines, indicating its potential as a chemopreventive agent.

Case Studies

- Colon Cancer Model : In an animal study using AOM-treated rats, diets supplemented with this compound significantly reduced the incidence of colorectal lesions compared to control groups. The number of aberrant crypt foci (ACF) was notably lower in treated rats, suggesting that this compound may slow tumor progression .

- Cell Line Studies : this compound has shown cytotoxic effects against human cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer). These studies highlight its potential for developing novel anticancer therapies .

Immunoregulatory Effects

This compound possesses immunomodulatory properties that can enhance immune response while maintaining tolerance to self-antigens. This dual action is crucial for developing treatments for autoimmune diseases and improving vaccine efficacy .

Tables Summarizing Biological Activities

Propriétés

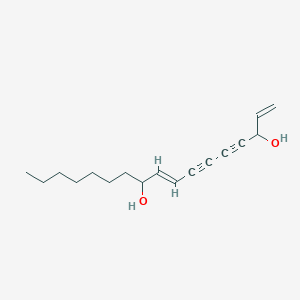

IUPAC Name |

(8E)-heptadeca-1,8-dien-4,6-diyne-3,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVMWGREWREVQQ-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C=CC#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(/C=C/C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63910-76-9 | |

| Record name | 1,8-Heptadecadiene-4,6-diyne-3,10-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063910769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.